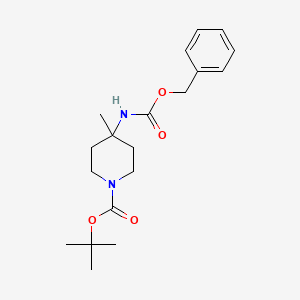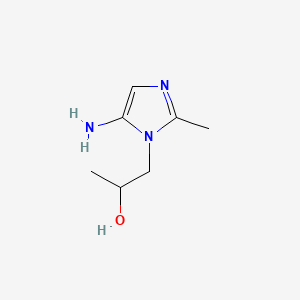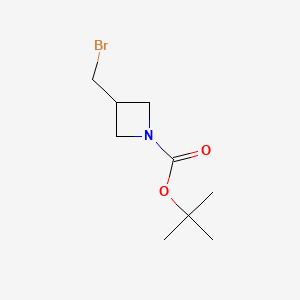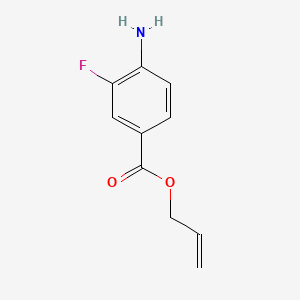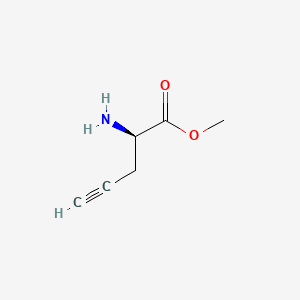
(R)-2-氨基-4-戊炔酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-4-pentynoic acid, methyl ester is a chiral compound with the molecular formula C6H9NO2 It is a derivative of propargylglycine, an amino acid analog containing a triple bond
科学研究应用
®-2-Amino-4-pentynoic acid, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary target of “®-2-Amino-4-pentynoic acid, methyl ester” is Thermolysin , an enzyme produced by the bacterium Bacillus thermoproteolyticus . Thermolysin plays a crucial role in the bacterium’s survival and proliferation, making it a potential target for antibacterial drugs .
Mode of Action
It’s likely that the compound interacts with the enzyme, potentially inhibiting its function . This could lead to a disruption in the bacterium’s normal processes, thereby preventing its growth or survival .
Biochemical Pathways
Given its target, it’s plausible that the compound affects pathways related to bacterial growth and survival .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of “®-2-Amino-4-pentynoic acid, methyl ester” are likely related to its potential inhibitory effect on Thermolysin . By inhibiting this enzyme, the compound could disrupt essential bacterial processes, potentially leading to the death of the bacteria .
Action Environment
The action, efficacy, and stability of “®-2-Amino-4-pentynoic acid, methyl ester” can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds or drugs, and the specific characteristics of the bacterial strain (e.g., resistance mechanisms) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-pentynoic acid, methyl ester typically involves the use of propargyl bromide and glycine derivatives. One common method is the alkylation of glycine methyl ester with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of ®-2-Amino-4-pentynoic acid, methyl ester may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
化学反应分析
Types of Reactions
®-2-Amino-4-pentynoic acid, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The triple bond in the compound can be oxidized to form different products, such as carboxylic acids or ketones.
Reduction: The compound can be reduced to form saturated derivatives, such as ®-2-amino-4-pentanoic acid, methyl ester.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated amino acid derivatives.
Substitution: Various substituted amino acid derivatives.
相似化合物的比较
Similar Compounds
Propargylglycine: A similar compound with a triple bond, used in the study of enzyme mechanisms.
2-Amino-4-pentynoic acid: The parent compound without the methyl ester group.
2-Amino-4-pentanoic acid, methyl ester: A saturated derivative of ®-2-Amino-4-pentynoic acid, methyl ester.
Uniqueness
®-2-Amino-4-pentynoic acid, methyl ester is unique due to its chiral nature and the presence of both an amino group and a triple bond. This combination of features makes it a versatile compound for various applications in scientific research.
属性
IUPAC Name |
methyl (2R)-2-aminopent-4-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-4-5(7)6(8)9-2/h1,5H,4,7H2,2H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQXMDDXHKPECL-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC#C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC#C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
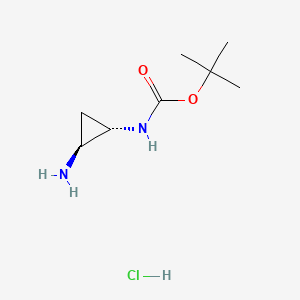
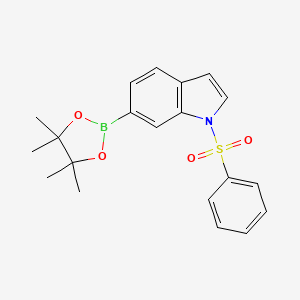
![N-cyclohexylcyclohexanamine;(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B581898.png)
![N-cyclohexylcyclohexanamine;(2S)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B581900.png)

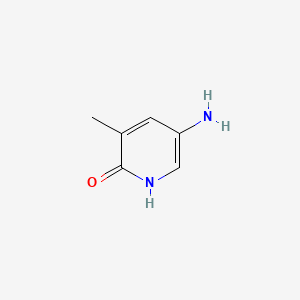
![(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B581906.png)
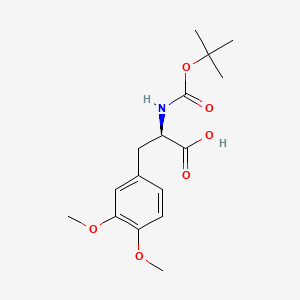
![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)
